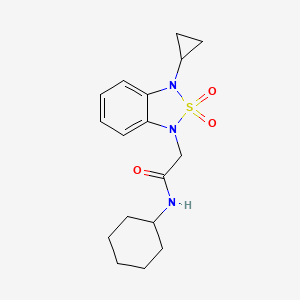
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclohexyl group attached to an acetamide moiety, along with a unique benzothiadiazole derivative. Its molecular formula is C15H18N4O3S, and it exhibits properties typical of small organic molecules used in medicinal chemistry.
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)acetamide has been shown to interact with various biological targets:
- Anticancer Activity : Studies indicate that compounds similar to N-cyclohexyl derivatives demonstrate significant anticancer properties. For instance, derivatives have been tested against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines, showing promising results in inhibiting cell proliferation .
- Antimicrobial Properties : The compound exhibits antibacterial activity against certain pathogenic bacteria. In vitro studies have revealed its effectiveness in inhibiting bacterial growth, which suggests potential applications in treating infections .
- Inhibition of Bioluminescence : Research has indicated that some derivatives can inhibit bioluminescence in Photobacterium leiognathi Sh1, suggesting an effect on microbial communication systems (quorum sensing) .
Structure-Activity Relationship (SAR)
The biological activity of N-cyclohexyl derivatives is closely linked to their structural features. Variations in the cycloalkyl groups and the presence of specific functional groups significantly influence their efficacy. For example:
| Compound Variation | Anticancer Activity (log GI(50)) | Antibacterial Activity |
|---|---|---|
| N-cyclohexyl | -6.01 (HOP-92) | Moderate |
| N-cyclopropyl | -6.00 (U251) | High |
This table summarizes the observed anticancer activities against specific cell lines and highlights the importance of structural modifications in enhancing biological efficacy.
Study 1: Anticancer Efficacy
In a study published in 2011, researchers synthesized various N-cycloalkyl derivatives and evaluated their anticancer properties. Compound 4.10 was identified as the most potent against NSCLC and CNS cancer cell lines, with log GI(50) values indicating strong inhibitory effects .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of N-cyclohexyl derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to increased antibacterial activity, suggesting pathways for developing new antimicrobial agents .
Propriétés
IUPAC Name |
N-cyclohexyl-2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-17(18-13-6-2-1-3-7-13)12-19-15-8-4-5-9-16(15)20(14-10-11-14)24(19,22)23/h4-5,8-9,13-14H,1-3,6-7,10-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKMCVNEQVPOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













